molecular formula C23H17ClN2O2 B2765838 3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-22-8

3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2765838
CAS No.: 1234692-22-8
M. Wt: 388.85
InChI Key: LXNKCJZCCOUOAV-UHFFFAOYSA-N
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Description

The compound 3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazole-carbaldehyde family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features a pyrazole core substituted at the 3-position with a 3-[(4-chlorophenyl)methoxy]phenyl group and at the 1-position with a phenyl ring. The 4-carbaldehyde moiety enhances reactivity, enabling further derivatization. Pyrazole derivatives are widely studied for antimicrobial, anti-inflammatory, and antiviral activities, with substituents critically influencing their biological and physicochemical properties .

Properties

IUPAC Name

3-[3-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c24-20-11-9-17(10-12-20)16-28-22-8-4-5-18(13-22)23-19(15-27)14-26(25-23)21-6-2-1-3-7-21/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNKCJZCCOUOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The carbaldehyde moiety undergoes classical nucleophilic additions:

  • Condensation with amines : Forms Schiff bases under mild conditions (ethanol, RT). For example, reaction with 4-aminophenol yields imine derivatives used in bioactive compound synthesis .

  • Grignard reactions : Alkyl/aryl magnesium halides add to the aldehyde, producing secondary alcohols. Reported yields range from 65–80% .

Table 1: Representative Aldehyde Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
Schiff base formationAniline, EtOH, RT, 4hN-(Pyrazolyl)benzylideneaniline78
Grignard additionCH₃MgBr, THF, 0°C → RT, 2h4-(Hydroxyethyl)pyrazole derivative72

Cross-Coupling Reactions

The electron-rich pyrazole core participates in Pd-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄/K₃PO₄ in dioxane (reflux, 12h). Yields: 60–85% .

  • Sonogashira : Forms alkynylated derivatives with phenylacetylene (PdCl₂(PPh₃)₂, CuI, Et₃N, 80°C) .

Key Mechanistic Insight : The triflate intermediate at position 3 of the pyrazole ring enhances electrophilicity for cross-coupling .

Condensation and Cyclization Reactions

The aldehyde group facilitates cyclocondensations:

  • Aldol condensation : With active methylene compounds (e.g., malonic acid) under microwave irradiation (pyridine, 5 min) to form α,β-unsaturated acids (yields: 88–92%) .

  • Thiazole formation : Reacts with thiosemicarbazides in ethanol/HCl to yield pyrazole-thiazole hybrids with antimicrobial activity .

Oxidation and Reduction

  • Oxidation : The aldehyde oxidizes to carboxylic acid using KMnO₄/H₂SO₄ (60°C, 3h), though over-oxidation of aromatic rings limits utility (yield: 45%) .

  • Reduction : NaBH₄ reduces -CHO to -CH₂OH quantitatively in methanol (RT, 1h) .

Electrophilic Aromatic Substitution

The 3-[(4-chlorophenyl)methoxy]phenyl moiety undergoes:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para position of the chlorophenyl ring.

  • Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs at the ortho position relative to the methoxy group.

Heterocyclic Ring Formation

  • Pyridine derivatives : Condensation with ethyl acetoacetate and NH₄OAc forms 1,4-dihydropyridines (92% yield) .

  • Coumarin hybrids : Reaction with 4-hydroxycoumarin under Pechmann conditions yields fused heterocycles .

Stability and Reaction Optimization

  • Thermal sensitivity : Decomposes above 200°C; reactions requiring high temperatures use microwave assistance (e.g., 60°C, 10 min vs. 2h conventionally) .

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-couplings by stabilizing Pd intermediates .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, particularly in constructing polycyclic architectures. Future research directions include exploring photochemical reactions and enantioselective transformations at the aldehyde center.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, have shown promising anticancer properties. A study highlighted the synthesis of various pyrazole derivatives and their evaluation against cancer cell lines, showing that compounds with similar structures can inhibit cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This property is beneficial for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial and fungal strains. The compound's structure allows it to interact with microbial enzymes, inhibiting their growth. For instance, certain derivatives have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Material Science Applications

1. Photochromic Materials
Pyrazole derivatives are being explored for their photochromic properties, which allow them to change color upon exposure to light. This characteristic is valuable in developing smart materials for applications in sensors and switches . The ability to tune the photochromic behavior through structural modifications opens avenues for innovative applications in optoelectronics.

2. Synthesis of Advanced Materials
The compound serves as an intermediate in synthesizing more complex materials, including polymers and nanocomposites. Its reactivity allows it to participate in various polymerization reactions, contributing to the development of materials with tailored properties for specific applications .

Case Studies

StudyFocusFindings
Umesha et al. (2009)Antimicrobial ActivityDemonstrated effective antimicrobial activity against multiple strains using similar pyrazole derivatives .
MDPI Research (2020)Anticancer PropertiesEvaluated the antiproliferative effects on various cancer cell lines; showed significant inhibition rates .
PMC Article (2020)Material ScienceExplored the use of pyrazoles in creating photochromic materials; highlighted potential applications in smart devices .

Mechanism of Action

The mechanism of action of 3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial activities, the compound may inhibit key enzymes or pathways essential for the survival of the pathogens . Molecular docking studies have shown that it can bind to the catalytic domain of enzymes, thereby disrupting their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name Substituents (Pyrazole Positions) Molecular Weight Key Functional Groups Biological Activities (Reported) References
Target Compound: 3-{3-[(4-Chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde 3: 3-[(4-Cl-C₆H₄)methoxy]phenyl; 1: Ph; 4: CHO 390.83 (calc.) Chlorobenzyloxy, aldehyde Not explicitly reported (inferred from analogs) -
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3: 4-Cl-C₆H₄; 1: Ph; 4: CHO 282.71 Chlorophenyl, aldehyde Antimicrobial (inferred)
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3: 4-MeO-C₆H₄; 1: Ph; 4: CHO 278.29 Methoxyphenyl, aldehyde Antiviral, antioxidant
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 5: 4-Cl-C₆H₄-O; 3: Me; 1: Ph; 4: CHO 342.78 Chlorophenoxy, methyl, aldehyde Antimicrobial, anti-inflammatory
3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3: 4-MeO-3-Me-C₆H₃; 1: Ph; 4: CHO 292.33 Methoxy-methylphenyl, aldehyde Not explicitly reported

Key Observations:

  • This could improve interactions with bacterial membranes or enzyme active sites .
  • Steric Effects: Compounds with bulkier substituents (e.g., 4-methoxy-3-methylphenyl in ) exhibit increased steric hindrance, which may reduce binding affinity but improve metabolic stability.
  • Positional Isomerism: Substitution at the pyrazole 3-position (target compound) vs. 5-position (e.g., ) alters molecular geometry, affecting interactions with biological targets.

Pharmacological Activities

  • Antimicrobial Activity: The 4-chlorophenoxy derivative () shows notable antimicrobial activity, attributed to the chlorine atom’s electronegativity disrupting bacterial cell walls. The target compound’s chlorobenzyloxy group may exhibit similar or enhanced effects due to increased lipophilicity. Methoxy-substituted analogs () demonstrate antiviral activity, suggesting electron-donating groups may favor interactions with viral proteases.
  • Anti-inflammatory and Analgesic Activity: Pyrazole derivatives with methyl or phenoxy groups () show anti-inflammatory properties. The target compound’s aldehyde group could serve as a site for Schiff base formation, enhancing bioactivity through secondary interactions .

Physicochemical Properties

Property Target Compound (Predicted) 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Molecular Weight 390.83 292.33 342.78
Density (g/cm³) ~1.2 (est.) 1.14 Not reported
Boiling Point (°C) ~470 (est.) 469.9 Not reported
pKa ~-2.5 (est.) -2.57 Not reported

Notes:

  • Methoxy derivatives () exhibit lower density and similar boiling points, reflecting reduced molecular packing efficiency.

Biological Activity

3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may contribute to its diverse biological effects.

The molecular formula of this compound is C23H20ClN2O2C_{23}H_{20}ClN_2O_2, with a molecular weight of approximately 396.87 g/mol. The structure includes a pyrazole ring, a phenyl group, and a methoxy-substituted chlorophenyl moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23H20ClN2O2C_{23}H_{20}ClN_2O_2
Molecular Weight396.87 g/mol
IUPAC NameThis compound
InChI Key[Insert InChI Key]

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated notable antifungal activity against various phytopathogenic fungi, suggesting potential applications in agriculture and medicine .

Case Study:
In vitro tests showed that certain pyrazole derivatives inhibited the growth of fungi such as Cytospora sp. and Fusarium solani, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Some analogs have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from pyrazoles were tested against various cancer cell lines, revealing IC50 values indicative of effective cytotoxicity .

Research Findings:
A recent study reported that specific pyrazole derivatives exhibited more potent inhibitory effects on epidermoid carcinoma cells compared to standard chemotherapeutic agents like doxorubicin. This suggests that structural modifications can enhance anticancer activity .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Pyrazoles can act as enzyme inhibitors or receptor modulators, leading to altered cellular signaling pathways .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against phytopathogenic fungi; MIC: 25-50 µg/mL
AnticancerPotent inhibition of cancer cell lines; IC50 values lower than doxorubicin
Mechanism of ActionInteraction with enzymes/receptors affecting cellular signaling

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde?

Methodological Answer:
The synthesis typically involves a nucleophilic aromatic substitution reaction. A general protocol includes:

Starting Material: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (or analogous precursors).

Reagents: 4-Chlorophenol, potassium carbonate (K₂CO₃) as a base, and dimethyl sulfoxide (DMSO) as a solvent.

Conditions: Reflux at ~100–120°C for 3–6 hours.

Workup: Precipitation via ice-water quenching, followed by recrystallization in ethanol.
Key Validation: Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) and X-ray crystallography confirm structural integrity .

Basic: How is the compound’s structural characterization performed, and what critical parameters are analyzed?

Methodological Answer:

  • X-ray Crystallography: Bond lengths (e.g., C=O ~1.21 Å, C–Cl ~1.74 Å) and dihedral angles (e.g., between pyrazole and phenyl rings) are calculated using SHELXL .
  • NMR Spectroscopy:
    • ¹H NMR: Signals for aldehyde protons (δ ~9.8–10.2 ppm) and aromatic protons (δ ~6.8–7.5 ppm).
    • ¹³C NMR: Carbonyl carbons (δ ~190 ppm) and quaternary carbons (δ ~140–160 ppm).
  • Infrared (IR) Spectroscopy: Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C–O–C ~1250 cm⁻¹) functionalities .

Advanced: How can computational modeling (e.g., molecular docking) predict biological interactions of this compound?

Methodological Answer:

Target Selection: Identify protein targets (e.g., enzymes like HIV protease or antimicrobial targets) from databases like PDB.

Software Setup: Use AutoDock Vina for docking:

  • Prepare ligand (compound) and receptor (protein) files in PDBQT format.
  • Define grid boxes covering active sites (e.g., 20 Å × 20 Å × 20 Å).

Docking Parameters: Set exhaustiveness to 8–20 for accuracy, with Lamarckian genetic algorithm optimization.

Validation: Compare binding affinities (ΔG values) with known inhibitors and validate via MD simulations .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:

  • Controlled Assay Design:
    • Standardize cell lines (e.g., HeLa for cytotoxicity) and incubation times.
    • Use triplicate measurements with positive/negative controls (e.g., doxorubicin for cytotoxicity).
  • Data Normalization: Adjust for solvent effects (e.g., DMSO ≤0.1% v/v) and batch variability.
  • Meta-Analysis: Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .

Advanced: What strategies optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMSO, DMF) vs. non-polar solvents (toluene) for reactivity.
  • Catalyst Optimization: Replace K₂CO₃ with cesium carbonate (Cs₂CO₃) for enhanced nucleophilicity.
  • Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 150°C).
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates .

Advanced: How are crystallographic disorders or twinning addressed during structural refinement?

Methodological Answer:

Data Collection: Use high-resolution synchrotron data (d ~0.8 Å) to resolve overlapping electron density.

SHELXL Refinement:

  • Apply TWIN/BASF commands for twinned data.
  • Partition disordered atoms (e.g., chlorophenyl groups) with occupancy refinement.

Validation Tools: Check R-factor convergence (R₁ < 0.05) and ADPs (ΔU < 0.02 Ų) .

Basic: What spectroscopic techniques are used to monitor degradation or stability under storage?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Track purity over time (e.g., C18 column, acetonitrile/water mobile phase).
  • Mass Spectrometry (MS): Identify degradation products (e.g., aldehyde oxidation to carboxylic acid).
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and compare with controls .

Advanced: How to design structure-activity relationship (SAR) studies for derivative libraries?

Methodological Answer:

Scaffold Modification: Introduce substituents (e.g., halogens, methoxy groups) at positions 3 and 5 of the pyrazole ring.

Biological Screening: Test derivatives against a panel of enzymes/cell lines to correlate substituents with activity.

Computational SAR: Use QSAR models (e.g., CoMFA) to predict activity based on electronic (Hammett σ) and steric parameters .

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